molecular formula C9H8F3NO2 B1303475 Methyl 2-methyl-6-(trifluoromethyl)nicotinate CAS No. 205582-88-3

Methyl 2-methyl-6-(trifluoromethyl)nicotinate

Cat. No. B1303475
CAS RN: 205582-88-3
M. Wt: 219.16 g/mol
InChI Key: NEBSPXCPFDLIHP-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-(trifluoromethyl)nicotinate is a chemical compound that is part of the nicotinate family, which includes various derivatives of nicotinic acid. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, which shares some structural similarities with the compound of interest, has been developed. This process involves the trifluoromethylation of an aryl iodide using a cost-effective system, highlighting the potential for scalable and efficient synthesis methods for such compounds .

Molecular Structure Analysis

The molecular structure of nicotinate derivatives can be complex and is often determined using techniques such as X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was elucidated using these methods, providing detailed information on the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Nicotinate esters can undergo various chemical reactions, including esterification, as demonstrated by the synthesis of methyl nicotinate from nicotinic acid. This process involves refluxing nicotinic acid with methanol in the presence of concentrated sulfuric acid, followed by extraction and purification . The reactivity of these compounds makes them valuable intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinate derivatives can vary widely depending on their specific functional groups and molecular structure. For instance, methyl nicotinate is a white powder with a melting point of 40-42°C and exhibits antinociceptive activity, which is the ability to reduce the sensation of pain . Detailed analyses of these properties are essential for understanding the behavior of these compounds in different environments and for their application in various fields.

Scientific Research Applications

Synthesis and Development

  • Methyl 6-chloro-5-(trifluoromethyl)nicotinate, closely related to Methyl 2-methyl-6-(trifluoromethyl)nicotinate, has been developed as a safe and economical synthesis, particularly as an intermediate in creating novel anti-infective agents. The key process involved trifluoromethylation using an inexpensive system emphasizing effective and economical synthesis (Mulder et al., 2013).

properties

IUPAC Name

methyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-5-6(8(14)15-2)3-4-7(13-5)9(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBSPXCPFDLIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381437
Record name Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-6-(trifluoromethyl)nicotinate

CAS RN

205582-88-3
Record name Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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